molecular formula C11H7ClN4 B11873454 1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole

1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B11873454
M. Wt: 230.65 g/mol
InChI Key: RKRQWLLXLIVAMK-UHFFFAOYSA-N
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Description

1-(2-Chloropyrimidin-4-yl)-1H-benzo[d]imidazole (CAS 710328-94-2) is a benzimidazole-pyrimidine hybrid compound serving as a versatile and valuable building block in medicinal chemistry and drug discovery research. This heteroaromatic system is a privileged scaffold for developing biologically active molecules, particularly as a key intermediate in synthesizing protein kinase inhibitors. Its research value is highlighted by its role in the development of inhibitors for clinically important targets, such as c-Jun N-terminal kinase (JNK) and mutant forms of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . The reactive 2-chloro group on the pyrimidine ring makes this compound an excellent electrophile for nucleophilic aromatic substitution reactions, allowing researchers to efficiently introduce a variety of amine substituents to create targeted compound libraries. The benzimidazole moiety is a common pharmacophore in many therapeutics, contributing to the potential of derivatives to interact with biological macromolecules like DNA and various enzymes . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7ClN4

Molecular Weight

230.65 g/mol

IUPAC Name

1-(2-chloropyrimidin-4-yl)benzimidazole

InChI

InChI=1S/C11H7ClN4/c12-11-13-6-5-10(15-11)16-7-14-8-3-1-2-4-9(8)16/h1-7H

InChI Key

RKRQWLLXLIVAMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC(=NC=C3)Cl

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination

Palladium-catalyzed coupling (e.g., Pd₂dba₃/Xantphos) enables C–N bond formation under milder conditions. However, this method is less prevalent due to the superior reactivity of chloropyrimidines in SNAr reactions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, a Biotage Initiator 60 reactor achieves full conversion in 30 minutes at 150°C . This approach remains underexplored for the target compound but holds promise for industrial scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyrimidin-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzimidazole moiety can participate in redox reactions, altering its electronic properties.

    Cyclization Reactions: The compound can form additional rings through cyclization reactions, leading to more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include substituted pyrimidines.

    Oxidation Products: Oxidized forms of benzimidazole.

    Cyclized Products: More complex heterocyclic compounds.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest for drug development. Key applications include:

  • Anticancer Activity : Research indicates that compounds similar to 1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole can inhibit the B-cell specific Moloney murine leukemia virus integration site 1 (Bmi-1) protein, which is implicated in various cancers . Inhibiting Bmi-1 can lead to apoptosis in cancer cells and increase susceptibility to chemotherapy .
  • Antimicrobial Properties : The compound has shown promising results against various microbial strains. Studies have evaluated its efficacy against Mycobacterium tuberculosis and other pathogens, highlighting its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Some derivatives of imidazole compounds exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory process .

Case Study 1: Anticancer Research

A study demonstrated that this compound derivatives significantly reduced Bmi-1 levels in glioblastoma models. Mice treated with these compounds showed improved survival rates compared to control groups . This suggests the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Evaluation

In vitro studies assessed the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The results indicated notable inhibitory effects, leading to further exploration of its use in treating tuberculosis .

Mechanism of Action

The mechanism of action of 1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole depends on its application:

    Medicinal Chemistry: It may inhibit specific enzymes or receptors, disrupting biological pathways critical for disease progression.

    Biology: It can bind to DNA or proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine Modifications

(a) 1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole
  • Structure : The 2-chloro group in the target compound is replaced with a methylsulfonyl group.
  • Properties : The sulfonyl group increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents.
  • Activity: Acts as a key intermediate in synthesizing V600EBRAF kinase inhibitors, demonstrating potent anticancer activity (IC₅₀ values in nanomolar range) .
  • Synthesis : Oxidized from 1-(2-(methylthio)pyrimidin-4-yl)-1H-benzo[d]imidazole using oxone in MeOH/H₂O .
(b) 1-(4-Chlorobenzyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole
  • Structure : Features a 4-chlorobenzyl substituent and pyridine ring instead of pyrimidine.
  • Properties : Enhanced fluorescence and thermal stability (decomposition temperature >250°C) due to extended conjugation .

Benzimidazole Derivatives with Alternative Heterocycles

(a) 1-(Dibenzo[b,d]thiophen-4-yl)-1H-benzo[d]imidazole
  • Structure : Replaces pyrimidine with a dibenzothiophene group.
  • Properties : Increased aromaticity improves lipophilicity, favoring blood-brain barrier penetration.
  • Activity : Evaluated as a Pin1 inhibitor, though less potent than pyrimidine analogues .
(b) 2-(5-(4-Chlorophenyl)-4,5-dihydro-1H-tetrazol-1-yl)-1H-benzo[d]imidazole
  • Structure : Contains a tetrazole ring linked to the benzimidazole core.
  • Properties : Tetrazole enhances metabolic stability and metal-binding capacity.
  • Activity : Used as a reagent in analytical chemistry for metal ion detection .

Substituted Benzimidazoles with Alkyl/Aryl Groups

(a) 1-(sec-Butoxymethyl)-1H-benzo[d]imidazole
  • Structure : Alkoxymethyl substituent at the N1 position.
  • Properties : Moderate lipophilicity (logP ~2.5) balances solubility and membrane permeability.
  • Activity : Potent acetylcholinesterase inhibitor (IC₅₀: 1.53 mM), outperforming donepezil in vitro .
(b) 2-(4-Methoxynaphthalen-1-yl)-1H-benzo[d]imidazole
  • Structure : Naphthalene substituent at the C2 position.
  • Properties : Planar structure facilitates π-π stacking, confirmed by X-ray crystallography.
  • Activity : Demonstrates anticorrosion properties on mild steel surfaces in acidic environments .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Key Reference
1-(2-Chloropyrimidin-4-yl)-1H-benzimidazole C₁₁H₇ClN₄ 2-Cl-pyrimidine Anticancer intermediate
1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzimidazole C₁₂H₁₀N₄O₂S 2-SO₂Me-pyrimidine BRAF kinase inhibition
1-(Dibenzo[b,d]thiophen-4-yl)-1H-benzimidazole C₁₇H₁₁N₂S Dibenzothiophene Pin1 inhibition
1-(sec-Butoxymethyl)-1H-benzimidazole C₁₂H₁₆N₂O sec-Butoxymethyl Acetylcholinesterase inhibition
2-(4-Methoxynaphthalen-1-yl)-1H-benzimidazole C₁₈H₁₄N₂O 4-Methoxy-naphthalene Anticorrosion agent

Key Research Findings

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, SO₂Me) on pyrimidine enhance electrophilicity, facilitating SNAr reactions for further derivatization .
  • Biological Targets : Pyrimidine-linked benzimidazoles preferentially inhibit kinases (e.g., BRAF), while alkyl/aryl-substituted analogues target enzymes (e.g., acetylcholinesterase) or microbial pathways .
  • Thermal Stability : Aryl-substituted derivatives (e.g., naphthalene) exhibit higher thermal stability, making them suitable for materials science applications .

Biological Activity

1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole is a compound with a unique structure that combines a benzimidazole core with a chlorinated pyrimidine moiety. This combination endows it with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C_{11}H_{8}ClN_{3} and it has a molecular weight of approximately 230.65 g/mol . This article explores the biological activities of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the modulation of protein kinases involved in cell signaling pathways. For instance, compounds with similar structures have demonstrated potent inhibitory effects on kinases associated with tumor growth and maintenance .

Table 1: Anticancer Activity Summary

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HT-29 (colon cancer)3.38Inhibition of VEGFR-2 kinase
COLO-205 (colon cancer)10.55Induction of apoptosis via cell cycle arrest
VariousVariesModulation of oncogenic protein kinases

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies have reported its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which plays a critical role in inflammation .

Table 2: Anti-inflammatory Activity Summary

Study ReferenceCompound TestedIC50 (µM)Target Enzyme
Pyrimidine derivatives0.04 ± 0.09COX-2
Indomethacin (control)0.04 ± 0.01COX-2

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Kinase Inhibition : The compound interacts with specific kinases, disrupting signaling pathways that promote cell survival and proliferation.
  • Cytokine Modulation : It reduces the levels of inflammatory cytokines, thereby mitigating inflammation.
  • Induction of Apoptosis : By affecting cell cycle regulation, it promotes programmed cell death in cancer cells.

Case Studies

A notable study investigated the effects of this compound on various cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for further development in cancer therapy . Another case study focused on its anti-inflammatory properties, demonstrating effective inhibition of NO and TNF-α production in LPS-stimulated macrophages, showcasing its therapeutic potential in inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions that allow for the formation of the benzimidazole core and the chlorinated pyrimidine ring. Common methods include:

  • Condensation Reactions : Combining benzimidazole derivatives with chlorinated pyrimidines.
  • Cyclization Reactions : Facilitating the formation of the heterocyclic structure through cyclization techniques.

Table 3: Synthesis Overview

MethodDescription
CondensationReaction between benzimidazole and chloropyrimidine
CyclizationFormation of the heterocyclic structure

Q & A

Q. What are the optimal synthetic routes for 1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Method A : React 2-chloropyrimidin-4-amine with o-phenylenediamine derivatives under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate cyclization .
  • Method B : Use Cu-catalyzed N-arylation (e.g., with 3-(diphenylphosphino)propanoic acid as a ligand) to couple aryl halides with benzimidazole precursors, achieving yields up to 94% under optimized conditions .

Q. Key Variables :

  • Catalyst (e.g., CuI/PPh₃ vs. Pd-based systems)
  • Solvent (DMF, THF, or dioxane)
  • Temperature (70–110°C)

Q. How is structural characterization performed for this compound?

Standard techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 7.2–8.5 ppm) and pyrimidine/imidazole ring protons (δ 8.6–9.1 ppm). Discrepancies in splitting patterns may indicate regiochemical impurities .
    • ¹³C NMR : Confirm the presence of chloropyrimidine (C-Cl, δ 125–130 ppm) and benzimidazole carbons (δ 140–150 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 257.05) .

Q. Example Data :

TechniqueKey Peaks/ShiftsInterpretation
¹H NMRδ 8.7 (s, 1H)Pyrimidine H
ESI-MSm/z 257.05[M+H]⁺

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity?

Density-functional theory (DFT) calculations (e.g., using B3LYP/6-31G*) can:

  • Map electron density distribution to identify reactive sites (e.g., nucleophilic N in benzimidazole vs. electrophilic Cl in pyrimidine) .
  • Calculate HOMO-LUMO gaps to estimate stability and charge-transfer potential.

Case Study : DFT analysis of a related chlorobenzimidazole derivative revealed a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity toward electrophiles .

Q. How to address unexpected byproducts in synthesis (e.g., N-demethylation or diarylation)?

Anomalies like N-demethylation (observed in ) require mechanistic probing:

  • Hypothesis Testing : Use isotopic labeling (e.g., ¹⁵N) or kinetic studies to track reaction pathways.
  • Mitigation : Adjust reaction conditions (e.g., lower temperature, inert atmosphere) to suppress radical intermediates .

Example : In the synthesis of anti-histamine analogs, N-demethylation led to a bis-arylated byproduct. Reducing temperature from 110°C to 80°C minimized this side reaction .

Q. What strategies optimize biological activity evaluation (e.g., antimicrobial or cytotoxic effects)?

  • Antimicrobial Assays : Follow CLSI guidelines for MIC determination against S. aureus and S. typhi. Derivatives with electron-withdrawing groups (e.g., Cl, Br) show enhanced activity (MIC: 2–8 µg/mL) .
  • Cytotoxicity Studies : Use MTT assays on cancer cell lines (e.g., HeLa). Substituents like piperidinyl or fluorophenyl groups improve selectivity (IC₅₀: 10–50 µM) .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

  • Step 1 : Cross-validate experimental data with literature (e.g., CCDC 1038591 for crystal structures of similar imidazoles) .
  • Step 2 : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.
  • Step 3 : Perform X-ray crystallography to confirm regiochemistry if ambiguity persists .

Q. What advanced techniques elucidate thermal stability and degradation pathways?

  • TGA/DTA : Monitor mass loss (TGA) and phase transitions (DTA). For example, a chlorobenzimidazole derivative showed 5% decomposition at 200°C, indicating suitability for high-temperature applications .
  • Py-GC/MS : Identify volatile degradation products (e.g., HCl, pyrimidine fragments) under controlled pyrolysis .

Q. How to design derivatives for specific pharmacological targets (e.g., HIV-1 RT inhibition)?

  • Scaffold Modification : Introduce bis(heteroaryl)piperazine groups (BHAPs) to mimic Delavirdine’s anti-HIV activity .
  • Structure-Activity Relationship (SAR) : Fluorine or trifluoromethyl groups at the 4-position enhance binding to hydrophobic pockets in reverse transcriptase .

Q. What methodologies assess intermolecular interactions (e.g., π-stacking or halogen bonding)?

  • X-ray Crystallography : Resolve crystal packing motifs (e.g., C-Cl···π interactions at 3.4 Å) .
  • DFT Calculations : Quantify interaction energies (e.g., -8.2 kcal/mol for Cl···π bonds) .

Q. How to troubleshoot low yields in Cu-catalyzed coupling reactions?

  • Variable Screening : Optimize ligand-to-metal ratio (e.g., 2:1 PPh₃:CuI) and aryl halide reactivity (iodides > bromides) .
  • Side Reactions : Monitor for proto-dehalogenation (common with electron-deficient aryl halides) via GC-MS .

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